N-(4-tert-butyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide

Description

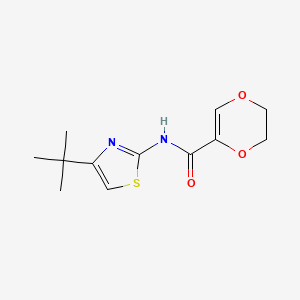

N-(4-tert-butyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide is a heterocyclic compound featuring a thiazole ring substituted with a tert-butyl group at the 4-position and a 2,3-dihydro-1,4-dioxine carboxamide moiety at the 5-position. This structure combines lipophilic (tert-butyl) and electron-rich (dioxine) components, which are critical for its physicochemical and biological properties.

Properties

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-12(2,3)9-7-18-11(13-9)14-10(15)8-6-16-4-5-17-8/h6-7H,4-5H2,1-3H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMEJSONGAXKRKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)C2=COCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901330247 | |

| Record name | N-(4-tert-butyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901330247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56318928 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

864937-74-6 | |

| Record name | N-(4-tert-butyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901330247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide typically involves multiple steps. One common method includes the reaction of 4-tert-butyl-1,3-thiazole-2-amine with a suitable dioxine derivative under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

N-(4-tert-butyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole or dioxine rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-tert-butyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The dioxine ring may also play a role in stabilizing the compound’s interaction with its targets. These interactions can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiazole-Based Derivatives

- N-tert-butyl-N-(4-methyl-1,2,3-thiadiazole-5-yl) Derivatives (Wang et al., 2011):

These compounds replace the dioxine ring with a thiadiazole group. The tert-butyl substituent enhances membrane permeability, but the thiadiazole ring may reduce metabolic stability compared to the dioxine moiety in the target compound . - N-(5-Benzyl-1,3-thiazol-2-yl) Carboxamides (Biopolymers and Cell, 2020): Substitution of tert-butyl with benzyl groups on the thiazole ring significantly impacts anticancer activity. For example, N-(5-benzyl-1,3-thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide showed 40–62% growth inhibition in lung and melanoma cell lines, suggesting that bulky aromatic substituents enhance cytotoxicity .

Dioxine/Benzodioxine Analogues

- N-(2,3-Dihydro-1,4-benzoxazin-4-yl) Benzothiophene Carboxamides (European Patent, 2023): These derivatives feature a benzoxazine ring instead of dioxine and target heartworm infections.

- N-[4-(4-Acetamidophenyl)thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide :

This analog substitutes the dioxine with a benzodioxin ring and adds a pyrrolidone group. The benzodioxin enhances π-π stacking interactions, which may improve receptor binding in therapeutic applications .

Anticancer Activity

- Triazole-Thiazole Hybrids (Bioorganic Chemistry, 2021): Compounds like 5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid achieved 44–62% growth inhibition in melanoma cells. The triazole ring introduces additional hydrogen-bonding sites, whereas the target compound’s dioxine may offer better electron distribution for DNA intercalation .

- N-(1,3-Thiazol-2-yl) Furamides (Biopolymers and Cell, 2020): These derivatives showed moderate activity against kidney cancer (UO-31).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.